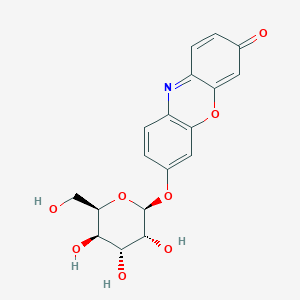

Resorufin-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Resorufin-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO8 and its molecular weight is 375.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Assays

Beta-Galactosidase Activity Measurement

Resorufin-beta-D-galactopyranoside is primarily used to quantify beta-galactosidase activity in different biological samples. The enzyme catalyzes the hydrolysis of this substrate into resorufin and galactose, which can be detected through fluorescence. This property allows researchers to measure enzyme activity with high sensitivity. For instance, studies have reported a detection limit of 1.5 x 10^{-15} M (approximately 900 molecules) using capillary electrophoresis combined with laser-induced fluorescence detection .

High-Throughput Screening

Due to its fluorogenic properties, this compound is also employed in high-throughput screening assays to identify potential inhibitors of beta-galactosidase. This application is crucial in drug discovery and development, particularly for diseases associated with glycosylation defects .

Cell Biology and Molecular Biology

Gene Expression Studies

The compound serves as a reporter substrate in gene expression studies involving beta-galactosidase genes (lacZ gene). By measuring the fluorescence intensity, researchers can infer the level of gene expression in various cell types, including mammalian cells and bacteria .

Senescence-Associated Beta-Galactosidase Activity

this compound is utilized to quantify senescence-associated beta-galactosidase activity in human fibroblast cells. This application is significant in aging research and understanding cellular senescence mechanisms .

Environmental and Clinical Applications

Detection of Pathogens

In environmental microbiology, this compound has been used to detect beta-galactosidase activity in pathogenic bacteria, aiding in the identification of microbial contamination in water and food samples .

Clinical Diagnostics

The substrate's ability to indicate enzyme activity has potential clinical applications, such as diagnosing lactose intolerance or other metabolic disorders linked to beta-galactosidase deficiency .

Research Case Studies

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis Mechanism

The primary reaction involves β-galactosidase catalyzing the cleavage of the glycosidic bond between resorufin and β-D-galactopyranoside. This process releases resorufin, which exhibits fluorescence at 570/580 nm . The enzyme employs a two-step mechanism:

-

Step 1: The substrate binds in a "shallow" mode (E_s- Gal-OR) and transitions to a "deep" mode (E_d- Gal-OR), facilitated by the active-site residues Glu461 (acid/base catalyst) and Glu537 (nucleophile) .

-

Step 2: The deep-mode complex undergoes two transition states (E_d- TS1 and E_d- TS2), where Glu461 donates a proton to the galactosidic oxygen, and Glu537 forms a covalent intermediate .

Key Structural Requirements:

-

Hydroxyl groups at positions 2, 3, and 4 of the galactose moiety are critical for binding and catalysis .

-

Substrates with modifications at these positions (e.g., fluorinated or deoxy derivatives) exhibit reduced or no activity .

Solubility and Stability

The compound’s solubility varies depending on the solvent:

Storage Recommendations:

Reverse Reaction with d-Galactal

At high concentrations, β-galactosidase catalyzes the reverse reaction with d-galactal and glucose, forming a covalent intermediate (2-deoxy-galactose) . This reaction highlights the enzyme’s flexibility in substrate recognition.

Comparison with Other Substrates

| Property | Resorufin β-D-galactopyranoside | FDG |

|---|---|---|

| Hydrolysis Steps | Single-step | Two-step |

| Fluorescence | Red (570/580 nm) | Blue (440 nm) |

| Interference | Low | High |

Propriétés

Formule moléculaire |

C18H17NO8 |

|---|---|

Poids moléculaire |

375.3 g/mol |

Nom IUPAC |

7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16-,17-,18-/m1/s1 |

Clé InChI |

QULZFZMEBOATFS-CWQOZTLDSA-N |

SMILES isomérique |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |

SMILES canonique |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |

Synonymes |

esorufin galactopyranoside resorufin-beta-D-galactopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.